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Compound of Interest

Compound Name: Fasnall

Cat. No.: B607418 Get Quote

This guide provides a comparative analysis of the metabolic effects of Fasnall, a putative Fatty

Acid Synthase (FASN) inhibitor, against other well-characterized FASN inhibitors. Recent

evidence suggests that while Fasnall exhibits anti-tumor activity, its primary mechanism of

action may not be the direct inhibition of FASN, as it fails to produce the consensus metabolic

signature of true FASN inhibition.[1][2] This guide presents the key metabolic markers for

validating on-target FASN activity and compares the performance of Fasnall with selective

FASN inhibitors, providing researchers with the necessary data and protocols for their own

validation studies.

Comparative Analysis of Metabolic Signatures
A key metabolic signature of authentic FASN inhibition is the accumulation of the FASN

substrate, malonyl-CoA, and its hydrolysis product, malonate.[1] Malonate, in turn, can inhibit

the mitochondrial enzyme succinate dehydrogenase (SDH), leading to the accumulation of

succinate.[1] The following table summarizes the metabolic changes observed in BT-474 breast

cancer cells upon treatment with Fasnall and other FASN inhibitors.
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Metabolite Fasnall GSK2194069 TVB-2640 C75

Malonyl-CoA
No significant

change

15 to 30-fold

increase

15 to 30-fold

increase

No significant

change

Malonate
No significant

change

750 to 1500-fold

increase

750 to 1500-fold

increase

No significant

change

Succinate
No significant

change

7 to 15-fold

increase

7 to 15-fold

increase

No significant

change

Data compiled

from studies on

BT-474 breast

cancer cells.[1]

Recent studies have shown that Fasnall, C75, and cerulenin do not induce this characteristic

metabolic signature, suggesting they may act on other primary targets.[1] In contrast,

GSK2194069, TVB-2640, and TVB-3166 consistently produce this signature, validating their

on-target FASN inhibition in cellular contexts.[1] Further research has proposed that Fasnall
acts as a respiratory Complex I inhibitor.[2]

Inhibitor Potency Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

The following table provides the reported IC50 values for Fasnall and other FASN inhibitors.

Inhibitor IC50 against purified human FASN

Fasnall 3.71 µM[3][4]

GSK2194069 0.0604 µM[3]

TVB-3166 0.0736 µM[3]

TVB-2640 (Denifanstat) Potent, with in-vivo activity[5][6]

Orlistat 145.25 µM[7]

Cerulenin 3.54 µg/ml[7]
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Signaling Pathways and Experimental Workflows
De Novo Fatty Acid Synthesis Pathway
The following diagram illustrates the central role of FASN in the de novo synthesis of fatty

acids. FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-

carbon saturated fatty acid.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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